molecular formula C51H51BO6 B11930395 Tris(2',3',5',6'-tetramethylbiphenyl-4-carboxylic acid)borane

Tris(2',3',5',6'-tetramethylbiphenyl-4-carboxylic acid)borane

Cat. No.: B11930395
M. Wt: 770.8 g/mol
InChI Key: CLEQBRQQYCMENQ-UHFFFAOYSA-N
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Description

Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane is a boron-containing compound with a unique structure that includes three biphenyl groups, each substituted with four methyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane typically involves the reaction of boron trihalides with the corresponding biphenyl carboxylic acid derivatives. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trihalides. The general reaction scheme is as follows:

    Preparation of Biphenyl Carboxylic Acid Derivative: The biphenyl carboxylic acid derivative is synthesized by Friedel-Crafts acylation of biphenyl with the appropriate acyl chloride, followed by reduction and carboxylation.

    Formation of Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane: The biphenyl carboxylic acid derivative is reacted with boron trihalides (such as boron trichloride) in the presence of a Lewis acid catalyst to form the desired borane compound.

Industrial Production Methods

Industrial production of Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane undergoes various types of chemical reactions, including:

    Oxidation: The borane can be oxidized to form boronic acids or borates.

    Reduction: It can act as a reducing agent in certain organic transformations.

    Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are performed in inert atmospheres to prevent oxidation.

    Substitution: Electrophilic aromatic substitution reactions are carried out using reagents like halogens, nitrating agents, or sulfonating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Reduced organic compounds with boron-containing by-products.

    Substitution: Substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane has several scientific research applications:

    Organic Synthesis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrosilylation.

    Catalysis: The compound acts as a Lewis acid catalyst in a range of reactions, promoting the formation of carbon-carbon and carbon-heteroatom bonds.

    Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.

    Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.

Mechanism of Action

The mechanism of action of Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane involves its role as a Lewis acid. The boron atom in the compound has an empty p-orbital, which can accept electron pairs from donor molecules. This property allows the compound to activate substrates and facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrate being used.

Comparison with Similar Compounds

Similar Compounds

    Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in similar catalytic applications.

    Tris(2,4,6-trimethylphenyl)borane: Another borane compound with methyl-substituted phenyl groups, used in organic synthesis and catalysis.

    Tris(2,6-dimethylphenyl)borane: A borane with dimethyl-substituted phenyl groups, also used in various chemical reactions.

Uniqueness

Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane is unique due to the presence of both methyl and carboxylic acid groups on the biphenyl rings. This structural feature imparts distinct electronic properties and reactivity, making it a versatile compound in organic synthesis and catalysis.

Properties

Molecular Formula

C51H51BO6

Molecular Weight

770.8 g/mol

IUPAC Name

4-[4-bis[4-(4-carboxyphenyl)-2,3,5,6-tetramethylphenyl]boranyl-2,3,5,6-tetramethylphenyl]benzoic acid

InChI

InChI=1S/C51H51BO6/c1-25-31(7)46(32(8)26(2)43(25)37-13-19-40(20-14-37)49(53)54)52(47-33(9)27(3)44(28(4)34(47)10)38-15-21-41(22-16-38)50(55)56)48-35(11)29(5)45(30(6)36(48)12)39-17-23-42(24-18-39)51(57)58/h13-24H,1-12H3,(H,53,54)(H,55,56)(H,57,58)

InChI Key

CLEQBRQQYCMENQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C(=C1C)C)C2=CC=C(C=C2)C(=O)O)C)C)(C3=C(C(=C(C(=C3C)C)C4=CC=C(C=C4)C(=O)O)C)C)C5=C(C(=C(C(=C5C)C)C6=CC=C(C=C6)C(=O)O)C)C

Origin of Product

United States

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